Cuprous sulfite
Description
Cuprous sulfite (Cu₂SO₃) is a copper(I) sulfite compound primarily involved in redox and precipitation reactions. It is less commonly documented than other copper sulfites or sulfates but plays significant roles in environmental and synthetic chemistry. Key reactions involve its formation during the reduction of copper(II) ions by sulfite agents (e.g., sodium sulfite), particularly in chloride ion removal processes . For instance, in acidic environments, sodium sulfite reduces Cu²⁺ to Cu⁺, forming cuprous chloride complexes (e.g., CuCl₂⁻), which precipitate as pH increases. However, excessive sulfite leads to hydrolysis, forming cuprous oxide (Cu₂O) and diminishing chloride removal efficiency .
This compound is also implicated in corrosion processes, where sulfur dioxide (SO₂) reacts with copper under humid conditions to form hydrated CuSO₃ and Cu₂O . Its instability in aqueous solutions—especially under varying pH and oxidizing conditions—limits its isolation, making it more frequently observed as an intermediate in catalytic cycles or synthesis pathways .
Properties
CAS No. |
13982-53-1 |
|---|---|
Molecular Formula |
Cu2O3S |
Molecular Weight |
207.16 g/mol |
IUPAC Name |
copper(1+);sulfite |
InChI |
InChI=1S/2Cu.H2O3S/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 |
InChI Key |
RPJAQOVNRDOGAY-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)[O-].[Cu+].[Cu+] |
Canonical SMILES |
[O-]S(=O)[O-].[Cu+].[Cu+] |
Other CAS No. |
35788-00-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Copper Compounds
Cuprous Sulfide (Cu₂S)
- Structure and Stability : Cuprous sulfide is a stable, black crystalline solid with a mineral structure distinct from cuprous sulfite. Unlike Cu₂SO₃, it is water-insoluble but dissolves in ammonia, forming complexes like [Cu(NH₃)₂]⁺ .
- Applications : Used in semiconductor materials and photovoltaic cells due to its electrical properties, whereas this compound is primarily utilized in environmental remediation (e.g., chloride removal) .
Cupric Sulfate (CuSO₄)
- Oxidation State and Reactivity : A copper(II) compound, cupric sulfate is far more stable and widely used than this compound. It is incompatible with reducing agents like sulfites, which reduce Cu²⁺ to Cu⁺ .
- Industrial Use : Serves as a fungicide, electrolyte, and catalyst, contrasting with this compound’s niche role in redox precipitation .
Comparison with Functionally Similar Sulfite Compounds
Sodium Sulfite (Na₂SO₃)
- Role in Redox Reactions : Sodium sulfite acts as a reducing agent in this compound synthesis, optimally at a 1.1:1 molar ratio with NaCl for chloride removal . Excess sulfite (>1.3x theoretical) destabilizes Cu₂SO₃, forming Cu₂O and Na₂SO₄ .
- Catalytic Interactions : Cuprous ions catalyze sulfite oxidation, with reaction rates exceeding oxygen absorption rates in bioreactors .
Aluminum Sulfite (Al₂(SO₃)₃)
- Stability and Bonding: Exhibits greater stability than this compound due to covalent bonding and hydrogen interactions.
Comparative Data Table
Research Findings and Contradictions
- Optimal Sulfite Ratios : suggests a 1.1:1 Na₂SO₃:NaCl ratio maximizes chloride removal, while recommends 1.3x excess sulfite for Cu₂O synthesis, highlighting context-dependent efficiency .
- Catalytic Behavior : Cuprous ions accelerate sulfite oxidation rates (e.g., 0.5–10 mmol/L·min for O₂ absorption), but this varies with hydrodynamic conditions .
- Analytical Interference : Cuprous ions interfere with vitamin C assays by reducing dyes, necessitating pH adjustments to mitigate false positives .
Q & A
What experimental parameters critically influence the synthesis efficiency of cuprous sulfite via sulfite reduction methods?
Level: Basic
Methodological Answer:
The synthesis of this compound via sulfite reduction (e.g., using sodium sulfite) is highly sensitive to pH, sulfite-to-copper molar ratios, and reaction time. For instance:
- pH : Optimal yields are achieved at pH 3.0–3.4. Lower pH (<2.0) induces sulfite decomposition to SO₂ gas, while higher pH (>5.5) promotes hydrolysis of Cu²⁺ to Cu(OH)₂, reducing purity .
- Sulfite excess : A 1.3× molar excess of sodium sulfite ensures complete reduction of CuSO₄ to Cu₂SO₃ under microwave-assisted conditions, achieving 95.3% yield .
- Reaction time : A 40-minute reaction time balances completion and equilibrium; prolonged durations do not improve yield .
Data Reference:
| Parameter | Optimal Range | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| pH | 3.0–3.5 | 95.3 | 97.2 | |
| Sulfite excess | 1.3× molar | 95.3 | 97.2 |
How do analytical techniques like XRD and SEM resolve structural ambiguities in this compound characterization?
Level: Basic
Methodological Answer:
- XRD : Identifies crystalline phases and distinguishes Cu₂SO₃ from Cu₂O or CuO. For example, Cu₂SO₃ exhibits distinct peaks at 2θ = 29.5°, 36.5°, and 42.5°, while Cu₂O peaks appear at 36.4° and 42.3° .
- SEM : Reveals particle morphology and size distribution. Microwave-assisted synthesis produces nanoparticles (50–100 nm) with uniform dispersion, whereas traditional methods yield larger particles (2–10 μm) .
- Purity analysis : Combustion analysis or ICP-MS quantifies trace impurities (e.g., residual Na⁺ or SO₄²⁻) to confirm compliance with standards like HG2961-2010 .
What mechanisms explain the catalytic role of cuprous ions in sulfite oxidation reactions?
Level: Advanced
Methodological Answer:
Cu⁺ ions accelerate sulfite (SO₃²⁻) oxidation via a redox cycle:
Activation : Cu⁺ reacts with dissolved O₂ to form Cu²⁺-superoxide complexes, which oxidize SO₃²⁻ to SO₄²⁻ .
Electron transfer : In the Cu₂S/sulfite system, sulfite donates electrons to Cu₂S, generating Cu⁺ and SO₃⁻ radicals, which further propagate chain reactions (Fig. 3 in ).
pH dependence : At pH < 4, the reaction follows a radical pathway (•OH and SO₄•⁻), while at pH > 6, non-radical pathways dominate .
How do contradictory findings on optimal pH for sulfite stability in Cu₂SO₃ synthesis arise, and how can they be reconciled?
Level: Advanced
Methodological Answer:
Discrepancies in reported optimal pH (e.g., 3.0 vs. 2.5–3.0 ) stem from differences in:
- Sulfite source : Sodium sulfite (Na₂SO₃) decomposes more readily at low pH than ammonium sulfite [(NH₄)₂SO₃], altering reaction kinetics .
- Synthesis method : Microwave irradiation accelerates reactions, allowing higher pH tolerance (up to 3.5) compared to water-bath methods .
Resolution : Control sulfite speciation (HSO₃⁻ vs. SO₃²⁻) via buffering agents (e.g., phosphate) and monitor real-time sulfite decay using UV-Vis spectroscopy at λ = 260 nm .
What advanced oxidation processes (AOPs) leverage this compound for contaminant degradation, and how are they optimized?
Level: Advanced
Methodological Answer:
Cu₂SO₃ activates persulfate (S₂O₈²⁻) or ozone (O₃) in AOPs to degrade organic pollutants (e.g., iohexol):
- Cu₂S/sulfite/O₃ system : Sulfite reduces Cu²⁺ to Cu⁺, regenerating the catalyst while producing SO₄•⁻ and •OH radicals (Fig. 3 in ).
- Optimization :
- Maintain [sulfite] > 500 mM to prevent Cu⁺ depletion.
- Use a Cu₂S dosage of 0.025 g L⁻¹ for maximal iohexol degradation (90% in 30 min) .
Data Reference:
| Parameter | Optimal Value | Degradation Efficiency (%) | Source |
|---|---|---|---|
| [Sulfite] | 500 mM | 90 | |
| Cu₂S dosage | 0.025 g L⁻¹ | 90 |
How does sulfite oxidation kinetics under high-salinity conditions impact Cu₂SO₃ stability in industrial applications?
Level: Advanced
Methodological Answer:
High salt concentrations (e.g., >1 M NaCl) inhibit sulfite oxidation by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
